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Compound of Interest

Compound Name: Cesium bromide

Cat. No.: B1207299

An In-Depth Technical Guide to the Electronic Band Structure of Single Crystal Cesium
Bromide

This technical guide provides a comprehensive overview of the electronic band structure of
single crystal Cesium Bromide (CsBr). It is intended for researchers, scientists, and
professionals in materials science and drug development who require a detailed understanding
of the fundamental electronic properties of this material. This document outlines the crystal
structure, summarizes key electronic parameters, and details the experimental and theoretical
protocols used for their determination.

Crystal Structure and Electronic Properties

Cesium Bromide (CsBr) is an alkali halide that crystallizes in a simple cubic structure, which is
fundamental to its electronic properties. Unlike many other alkali halides that adopt the rock-
salt (fcc) structure, CsBr typically assumes the cesium chloride (CsCl) structure.

The electronic configuration of Cesium is [Xe] 6st and Bromine is [Ar] 3d1° 4s2 4p>. In the ionic
crystal, Cesium donates its 6s electron to Bromine, filling its 4p shell. The electronic band
structure is therefore characterized by a valence band derived primarily from the filled Br 4p
orbitals and a conduction band formed from the unoccupied Cs 6s states.

Quantitative Crystal and Electronic Data
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The following tables summarize the key structural and electronic parameters for single crystal

CsBr based on available literature.

Structural Parameter  Value Crystal System

Space Group

Lattice Constant (a) 4.330 A[1] Cubic

Pm-3mJ[1]

Table 1: Summary of crystallographic data for single crystal Cesium Bromide.

Electronic Parameter Value Notes

This value corresponds to the
Band Gap (Eg) ~6.83 eV[2] exciton energy; the actual

band gap is slightly higher.[2]
Work Function (@) Data not readily available

The effective mass of electrons
Effective Mass (m) Data not readily available (me) and holes (mh*) has not

been extensively reported.
Static Dielectric Constant 6.51[2]
Optic Dielectric Constant 2.78[2]

Table 2: Summary of key electronic properties for single crystal Cesium Bromide.

Experimental Protocols

The characterization of the electronic band structure of CsBr relies on the successful

preparation of high-quality single crystals and their analysis using advanced spectroscopic

techniques.

Single Crystal Growth: Bridgman-Stockbarger Method

The Bridgman-Stockbarger method is a widely used technique for growing large, high-purity

single crystals of alkali halides like CsBr from a melt.[3][4] The process is based on the

directional solidification of the molten material in a controlled temperature gradient.[4][5]
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Detailed Methodology:

e Preparation: High-purity CsBr powder (e.g., 99.999%) is placed into a crucible, typically
made of a non-reactive material like quartz or platinum, with a conical tip at the bottom.[5] A
seed crystal with a specific crystallographic orientation may be placed at the tip to guide the
growth.[3]

o Sealing: The crucible is sealed, often under vacuum, to prevent contamination and control
the stoichiometry of the material, which is crucial for materials with high vapor pressure.[6]

e Melting: The sealed ampoule is positioned in a multi-zone vertical furnace and heated above
the melting point of CsBr (636 °C) until the entire charge is molten.[4]

» Solidification: The ampoule is then slowly lowered through a sharp temperature gradient. The
furnace is designed with a hot zone and a cold zone separated by a baffle. As the conical tip
of the crucible passes into the colder zone, nucleation begins.[7]

o Growth: The lowering rate is precisely controlled (typically a few millimeters per hour) to
allow the solid-liquid interface to advance steadily through the melt.[6] The crucible may also
be rotated to ensure a homogenous temperature distribution and composition in the melt.[3]

e Annealing & Cooling: Once the entire melt has solidified into a single crystal ingot (or boule),
it is slowly cooled to room temperature over several hours to minimize thermal stress and
prevent the formation of defects and cracks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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